Serotonin glucuronide-d4

Description

Contextualization of Serotonin (B10506) Metabolism within Neurobiological Systems and Peripheral Tissues

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that functions in both the central nervous system (CNS) and peripheral tissues. wikipedia.org In the CNS, serotonin produced in the raphe nuclei is integral to regulating mood, sleep, appetite, and various cognitive functions, including memory and learning. wikipedia.orgnih.gov Peripherally, the vast majority of the body's serotonin (about 90%) is synthesized by enterochromaffin cells in the gastrointestinal tract, where it governs intestinal movements. wikipedia.orgresearchgate.net Peripheral serotonin also plays a role in cardiovascular function, hemostasis by promoting platelet aggregation, and metabolic processes such as insulin (B600854) secretion and lipid metabolism. wikipedia.orgnih.govnih.gov Importantly, peripheral serotonin is distinct from the central pool as it cannot cross the blood-brain barrier. researchgate.net The metabolism of serotonin is primarily handled by the enzyme monoamine oxidase (MAO), which converts it to 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite excreted in urine. nih.govlenus.ie

The Enzymatic Process of Glucuronidation and its Role in Endogenous Compound Biotransformation

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of endogenous compounds and xenobiotics (foreign substances like drugs and toxins). nih.govijpcbs.com This process involves the conjugation of a glucuronic acid molecule from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. jove.comwikipedia.org The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in other major organs, including the intestine, kidneys, and brain. ijpcbs.comwikipedia.orgoup.com

The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the substrate, making it more hydrophilic. nih.govijpcbs.com This transformation is a critical detoxification mechanism, as it generally renders the compound less biologically active and facilitates its elimination from the body via urine or bile. nih.govwikipedia.org For endogenous compounds like bilirubin (B190676) and hormones, glucuronidation is essential for their transport and clearance. nih.govwikipedia.org Serotonin itself is a substrate for certain UGT isoforms, notably UGT1A6, which conjugates a glucuronic acid molecule to serotonin's hydroxyl group, forming serotonin glucuronide. nih.govpharmgkb.orgplos.org

Fundamental Principles and Significance of Stable Isotope-Labeled Analogs in Quantitative Biochemical Analysis

In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise measurements. musechem.comresearchgate.net A stable isotope-labeled (SIL) analog of the analyte is considered the gold standard for use as an internal standard. researchgate.netcrimsonpublishers.com These standards are compounds in which one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comsymeres.com

A SIL internal standard is chemically identical to the analyte of interest, meaning it co-elutes chromatographically and exhibits the same behavior during sample extraction, derivatization, and ionization in the mass spectrometer. researchgate.netnih.gov However, it is distinguishable by its higher mass. nih.gov By adding a known amount of the SIL standard to a sample at the beginning of the workflow, it can effectively correct for variations in sample recovery and matrix effects (ion suppression or enhancement), which can otherwise lead to significant imprecision. musechem.comcrimsonpublishers.comnih.gov This ensures that the calculated concentration accurately reflects the true amount of the analyte in the original biological sample. musechem.com

Overview of Serotonin Glucuronide-d4 as a Research Internal Standard and Metabolic Intermediate in Experimental Systems

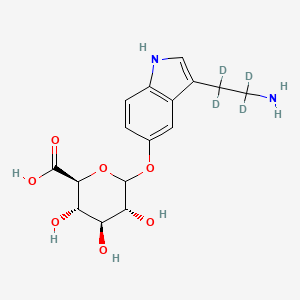

This compound is the deuterium-labeled form of serotonin glucuronide. medchemexpress.commedchemexpress.com Specifically, it is an analog of the natural metabolite where four hydrogen atoms on the ethylamine (B1201723) side chain of the serotonin moiety have been replaced with deuterium atoms. veeprho.comlgcstandards.com This labeling makes it an ideal internal standard for the quantitative analysis of the endogenous (unlabeled) serotonin glucuronide in biological matrices using LC-MS/MS methods. veeprho.com Its use allows researchers to precisely measure the concentration of serotonin glucuronide, a key metabolite in the serotonin pathway. axios-research.com

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O7 |

|---|---|

Molecular Weight |

356.36 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2 |

InChI Key |

QALKNDMLQRCLGT-STJCAZDISA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |

Origin of Product |

United States |

Chemical and Physical Properties of Serotonin Glucuronide D4

Chemical Structure and Formula

IUPAC Name: 3-(2-Aminoethyl-1,1,2,2-d4)-1H-indol-5-yl β-D-Glucopyranosiduronic Acid. scbt.com

Synonyms: 5-Hydroxytryptamine-d4 O-Glucuronide. scbt.com

Chemical Formula: C₁₆H₁₆D₄N₂O₇. lgcstandards.comscbt.com

Physical Properties

The physical properties of Serotonin glucuronide-d4 are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 356.36 g/mol | lgcstandards.comscbt.comsigmaaldrich.com |

| Appearance | White to Off-White Solid | lgcstandards.com |

| Storage Temperature | +4°C or -10 to -25°C | lgcstandards.comsigmaaldrich.com |

| Melting Point | 205-212°C (decomposes) (for unlabeled) | chemicalbook.com |

Note: The melting point is for the unlabeled compound, Serotonin β-D-Glucuronide, and is provided as a reference.

Spectroscopic Data

Mass spectrometry is the key analytical technique for which this compound is designed. The mass difference between the deuterated standard and the endogenous analyte is the basis of its utility.

Mass Spectrometry: In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored. For this compound, the parent ion (precursor ion) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (356.36). The endogenous Serotonin glucuronide would have an m/z of approximately 352.32. This mass difference of 4 Da allows for their simultaneous but distinct detection.

Enzymology and Kinetics of Serotonin Glucuronidation in Preclinical and in Vitro Models

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Serotonin (B10506) Glucuronidation

Extensive research using recombinant human UGT enzymes has been conducted to identify the specific isoforms responsible for serotonin glucuronidation. Among the various UGTs tested, UGT1A6 has been consistently identified as the primary enzyme catalyzing this reaction. nih.govresearchgate.net Studies evaluating a panel of commercially available recombinant UGT isoforms (including UGTs 1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17) demonstrated that only UGT1A6 showed significant catalytic activity towards serotonin. nih.govpsu.edu

While UGT1A6 is the principal isoform, other UGTs may play a minor or tissue-specific role. For instance, UGT1A9 has been shown to glucuronidate serotonin structural analogs like 5-hydroxytryptophol, suggesting some substrate overlap. psu.edu In the human intestine, kinetic data suggest that in addition to UGT1A6, another UGT1A isoform might be involved in serotonin glucuronidation. tandfonline.comnih.gov In contrast, studies screening 22 recombinant human UGTs found very low activity for UGTs 1A6, 2A1, 2A3, 2B7, 2B11, and 2B17 in dopamine (B1211576) glucuronidation, but highlighted UGT1A10 as the main catalyst for that specific neurotransmitter. frontiersin.org

The expression of these enzymes varies across tissues. UGT1A6 is found in the liver, kidney, and brain, while UGT2B7 is also present in these organs as well as the pancreas. researchgate.net The presence of UGTs in the brain, particularly at the blood-brain barrier, suggests a neuroprotective role by metabolizing potentially harmful substances. researchgate.netnih.gov Species differences are also notable; for example, cats lack a functional UGT1A6 gene and thus show no serotonin-UGT activity. nih.govpsu.edu Gunn rats, which have deficient UGT1A6 expression, exhibit significantly reduced serotonin glucuronidation rates. psu.edu These findings collectively underscore UGT1A6 as the key enzyme in human serotonin glucuronidation. nih.gov

Kinetic Studies of Serotonin Glucuronidation by Purified UGT Enzymes and Microsomal Preparations

Kinetic analyses of serotonin glucuronidation have been performed using purified recombinant UGT enzymes and microsomal fractions from various tissues to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). These studies provide insights into the enzyme's affinity for serotonin and the maximum rate of the reaction.

Enzyme kinetic studies with recombinant UGT1A6 have yielded Km values for serotonin ranging from 5.0 mM to 5.9 mM, with Vmax values around 4.5 to 15.8 nmol/min/mg protein. nih.govnih.gov In comparison, studies using human liver microsomes (HLMs) show a similar but slightly higher apparent Km, generally ranging from 5.2 mM to 8.8 mM. nih.govnih.gov However, the Vmax in HLMs shows wide variability, ranging from 0.62 to 51.3 nmol/min/mg protein, reflecting the significant inter-individual differences in UGT1A6 expression and activity. nih.gov

Kinetic studies in other human tissues show varying parameters. Pooled human kidney microsomes exhibited a Km of 6.5 mM and a Vmax of 8.8 nmol/min/mg protein. nih.gov In contrast, pooled human intestinal microsomes showed a higher Km (12.4 mM) and a much lower Vmax (0.22 nmol/min/mg protein), with the reaction kinetics fitting the Hill equation, suggesting the involvement of multiple enzymes. nih.govtandfonline.comnih.gov

Genetic polymorphisms in the UGT1A6 gene can also impact enzyme kinetics. For example, the UGT1A62 allozyme (containing S7A, T181A, and R184S polymorphisms) expressed in HEK293 cells showed a lower Km (higher affinity) and higher Vmax compared to the reference UGT1A61. pharmgkb.orgnih.gov This results in a higher intrinsic clearance (Vmax/Km) for the variant enzyme. pharmgkb.org

Below is an interactive table summarizing the kinetic parameters for serotonin glucuronidation from various sources.

Table 1: Kinetic Parameters of Serotonin Glucuronidation

| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

|---|---|---|---|

| Recombinant Human UGT1A6 | 5.0 ± 0.4 | 4.5 ± 0.1 | nih.gov |

| Recombinant Human UGT1A6 | 5.9 ± 0.2 | 15.8 ± 0.2 | nih.gov |

| Human Liver Microsomes (Pooled) | 8.8 ± 0.3 | 43.4 ± 0.4 | nih.gov |

| Human Liver Microsomes (Individual, n=7) | 5.2 - 8.8 | 0.62 - 51.3 | nih.gov |

| Human Kidney Microsomes (Pooled) | 6.5 ± 0.9 | 8.8 ± 0.4 | nih.gov |

| Human Intestinal Microsomes (Pooled) | 12.4 ± 2.0 | 0.22 ± 0.00 | nih.gov |

| Human Lung Microsomes (Pooled) | 4.9 ± 3.3 | 0.03 ± 0.00 | nih.gov |

| UGT1A6*1 (Reference) in HEK293 cells | 5.8 ± 0.6 | - | pharmgkb.org |

| UGT1A6*2 (Variant) in HEK293 cells | 3.6 ± 0.3 | - | pharmgkb.org |

In Vitro Metabolic Studies Using Cellular and Subcellular Systems

In vitro systems are crucial for characterizing the metabolic pathway of serotonin glucuronidation. These models, ranging from subcellular fractions to whole-cell systems, allow for detailed investigation under controlled conditions.

Liver Microsomes: Human liver microsomes (HLMs) are a standard in vitro tool as they contain a rich complement of UGT enzymes. nih.gov Incubating HLMs with serotonin and the co-substrate UDP-glucuronic acid (UDPGA) results in the formation of serotonin-5-O-glucuronide. nih.govtandfonline.comtandfonline.com These preparations have been instrumental in determining kinetic parameters and demonstrating the high correlation between UGT1A6 protein content and serotonin glucuronidation activity in human livers. nih.gov Studies with liver microsomes from different species have revealed significant differences in activity, with the order being rat > mouse > human > cow > pig > horse > dog > rabbit > monkey > ferret. nih.govtandfonline.com

Recombinant Enzyme Systems: Systems using cells (e.g., insect cells, HEK293 cells) engineered to express a single human UGT isoform are invaluable for pinpointing the specific enzyme responsible for a metabolic reaction. nih.govpsu.edu As mentioned, studies with a panel of ten commercially available recombinant UGTs conclusively showed that only UGT1A6 catalyzed serotonin glucuronidation. nih.gov These systems are also used to study the functional impact of genetic variants on enzyme activity. pharmgkb.org

Cell Lines: The human colon adenocarcinoma cell line, Caco-2 , is a widely used model for studying intestinal drug transport and metabolism. nih.gov Studies with Caco-2 cells have shown they take up serotonin and metabolize it to serotonin glucuronide, primarily via the inducible UGT1A6 enzyme. nih.gov This model has been useful for investigating the induction of UGT1A6 by various compounds. nih.gov Another cell line, LS180 (human colon adenocarcinoma), has been used to screen for inhibitors of UGT1A6-mediated glucuronidation. tandfonline.com

Investigation of Endogenous and Exogenous Modulators and Inhibitors of Serotonin Glucuronidation Pathways

The activity of UGT1A6, and thus the rate of serotonin glucuronidation, can be altered by various endogenous and exogenous compounds.

Endogenous Modulators:

5-Hydroxytryptophol: This endogenous analog of serotonin acts as a competitive inhibitor of UGT1A6. psu.edu It inhibits serotonin glucuronidation with IC50 values of 481 µM in pooled human liver microsomes and 402 µM for expressed UGT1A6. psu.edu The inhibition constant (Ki) was determined to be 290 µM for HLMs and 200 µM for recombinant UGT1A6. psu.edu

Uridine (B1682114) Diphosphate (B83284) (UDP): As a product of the glucuronidation reaction, UDP can cause product inhibition. It acts as a competitive inhibitor for the UDPGA binding site and shows mixed-type inhibition for the serotonin binding site on UGT1A6. psu.edu

Exogenous Modulators and Inhibitors:

Protein Kinase C (PKC) Inhibitors: Several PKC inhibitors have been shown to decrease UGT1A6 activity. In LS180 colon cells, rottlerin (B1679580) (a PKCδ selective inhibitor), calphostin-C, curcumin, and hypericin (B1674126) (non-selective PKC inhibitors) all reduced glucuronidation activity. tandfonline.com

Herbal Extracts: Certain herbal extracts can inhibit UGT1A6. Milk thistle and saw palmetto have been identified as inhibitors of serotonin glucuronidation in human liver microsomes, with milk thistle having an IC50 value of 59.5 µg/ml. nih.gov

Other Compounds: 1-Naphthol, a probe substrate for UGT1A6, also acts as an inhibitor, with IC50 values of 18 µM in HLMs and 21 µM for recombinant UGT1A6. psu.edu Sauchinone, an active lignan, has also been shown to inhibit UGT1A6-mediated serotonin glucuronidation. researchgate.net Serotonin itself has been observed to have a slight inhibitory effect on the glucuronidation of other drugs, such as furosemide. nih.gov

Inducers: UGT1A6 expression and activity can be induced by certain compounds. In Caco-2 cells, UGT1A6 is inducible by Ah receptor agonists and by oxidative stress-generating compounds like tert-butylhydroquinone (B1681946) and thymoquinone. nih.gov Inorganic arsenic has also been shown to increase the expression of UGT1A6 and the rate of serotonin glucuronidation in pancreatic β-cells. physiology.org

Table 2: Inhibitors of UGT1A6-Mediated Serotonin Glucuronidation

| Inhibitor | System | Inhibition Type | IC50 / Ki | Reference(s) |

|---|---|---|---|---|

| 5-Hydroxytryptophol | Human Liver Microsomes | Competitive | IC50: 481 µM / Ki: 290 µM | psu.edu |

| 5-Hydroxytryptophol | Recombinant UGT1A6 | Competitive | IC50: 402 µM / Ki: 200 µM | psu.edu |

| Milk Thistle Extract | Human Liver Microsomes | - | IC50: 59.5 µg/ml | nih.gov |

| Saw Palmetto Extract | Human Liver Microsomes | - | IC50: >100 µg/ml | nih.gov |

| 1-Naphthol | Human Liver Microsomes | - | IC50: 18 µM | psu.edu |

| 1-Naphthol | Recombinant UGT1A6 | - | IC50: 21 µM | psu.edu |

| Rottlerin | LS180 Cells | - | IC50: 9.0 µM (for acetaminophen (B1664979) glucuronidation) | tandfonline.com |

| Uridine Diphosphate (UDP) | Recombinant UGT1A6 | Mixed | - | psu.edu |

Development and Validation of Advanced Bioanalytical Methods Utilizing Serotonin Glucuronide D4

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development for Serotonin (B10506) Metabolite Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the preferred technique for the quantification of serotonin and its metabolites due to its superior speed, sensitivity, and selectivity. colab.ws The method involves separating compounds in a liquid phase using a UPLC system, which employs columns with small particle sizes (typically under 2 μm) to achieve higher resolution and faster analysis times compared to traditional HPLC. colab.wsnih.gov Following separation, the analytes are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.govoup.com

The mass spectrometer operates in multiple reaction monitoring (MRM) mode, a highly specific detection method. researchgate.net In MRM, a specific precursor ion for the analyte of interest is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). helsinki.fi This precursor-to-product ion transition is unique to the target molecule, minimizing interference from other compounds in the complex biological matrix. helsinki.fisemanticscholar.org For instance, one study monitored the transition from m/z 177 to m/z 160 for serotonin.

The use of a stable isotope-labeled internal standard, such as Serotonin-d4, is fundamental to a robust UPLC-MS/MS method. semanticscholar.orgnih.govnih.gov This internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. researchgate.net Because Serotonin-d4 is chemically identical to native serotonin, differing only in isotopic mass, it co-elutes and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved. Several methods have been developed for the simultaneous quantification of serotonin, its precursors like tryptophan, and its metabolites, including 5-hydroxyindoleacetic acid (5-HIAA), as well as intact glucuronide and sulfate (B86663) conjugates. oup.comnih.govacs.orgresearchgate.net These methods often utilize reversed-phase chromatography with columns like C18 or high-strength silica (B1680970) (HSS) and mobile phases consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Glucuronide Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to the direct analysis of glucuronide metabolites like serotonin glucuronide is limited. nih.gov The primary challenge lies in the inherent chemical properties of glucuronides: they are highly polar, non-volatile molecules that are thermally unstable. nih.govmdpi.com These characteristics make them unsuitable for direct injection into a GC system, which requires analytes to be volatile and thermally stable to move through the column in the gas phase. mdpi.com

To analyze glucuronides using GC-MS, one of two approaches is typically necessary:

Enzymatic Hydrolysis: The sample is treated with a β-glucuronidase enzyme to cleave the glucuronic acid moiety from the parent molecule (the aglycone). oup.comresearchgate.netmdpi.com The resulting, less polar, and more volatile aglycone (e.g., serotonin) can then be analyzed by GC-MS. This method provides a measurement of the total (free + conjugated) concentration of the analyte but does not allow for the direct quantification of the intact glucuronide. oup.comnih.gov

Chemical Derivatization: This process chemically modifies the analyte to increase its volatility and thermal stability. nih.govsemanticscholar.org For glucuronides, this often involves a silylation reaction, where active hydrogen atoms on hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. semanticscholar.orgmdpi.com This multi-step process can be time-consuming and may introduce variability if the reaction is not complete or consistent. ontosight.ai

While GC-MS has been successfully used for some serotonin metabolites after derivatization, LC-MS/MS is generally preferred for the analysis of intact glucuronides because it can measure these polar conjugates directly without the need for hydrolysis or derivatization, saving time and reducing the risk of analytical errors. nih.govacs.org

Comprehensive Method Validation Parameters for Quantitative Analysis in Diverse Biological Matrices (Excluding Human Clinical Samples)

Method validation ensures that a bioanalytical method is reliable and reproducible for its intended use. For quantitative analysis of serotonin metabolites using deuterated internal standards in matrices such as rat brain microdialysate or animal plasma, a comprehensive set of validation parameters is assessed. nih.govacs.orgmdpi.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov This is typically assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample. mdpi.com It is a significant challenge in ESI-MS. It is evaluated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solvent. The use of a co-eluting stable isotope-labeled internal standard like Serotonin-d4 is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly. mdpi.com

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The curve should have a correlation coefficient (r²) of 0.99 or better. nih.govmdpi.com

The calibration range is the range of concentrations, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), over which the method is accurate and precise. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within 20% of the nominal value and a precision of ≤20%. nih.govmdpi.com The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected above the background noise, often defined as a signal-to-noise ratio of 3. nih.gov

Table 1: Reported Linearity, LLOQ, and LOD for Serotonin and Metabolite Quantification

| Analyte/Method | Matrix | Linearity (r²) | LLOQ | LOD | Citation |

| Serotonin, 5-HIAA, Dopamine (B1211576) | Urine | ≥ 0.9977 | 29.4–55.7 nmol/L | 8.8–18.2 nmol/L | mdpi.com |

| Serotonin | Platelet Depleted Plasma | - | 5 nmol/L | 1.5 nmol/L | semanticscholar.org |

| Serotonin, Tryptophan, etc. | Plasma | ≥ 0.998 | - | - | nih.gov |

| Serotonin Glucuronide | Rat Brain Microdialysate | - | 1.0 nM | 0.3 nM | acs.org |

| Serotonin | Human Plasma | - | 2.2 nM | - | |

| Dopamine | Urine | - | 1.215 ng/mL | 0.36 ng/mL | mdpi.com |

This table presents a selection of reported values and is not exhaustive.

Accuracy reflects the closeness of the mean measured concentration to the true concentration of the analyte. It is expressed as a percentage of the nominal value. Precision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Both are assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC samples) within a single run (intra-day) and across different days (inter-day). nih.govmdpi.com

Recovery is the efficiency of the extraction procedure. It is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration. researchgate.netmdpi.com

Table 2: Reported Accuracy, Precision, and Recovery Data

| Analyte/Method | Matrix | Accuracy (% Nominal) | Precision (RSD/CV%) | Recovery (%) | Citation |

| Serotonin, Tryptophan, etc. | Plasma | 87.7–113.3% (Inter-day) | < 14.3% (Inter-day) | - | nih.gov |

| Serotonin, 5-HIAA, Dopamine | Urine | - | 1.1%–9.3% (Inter-day) | 91–107% | mdpi.com |

| Serotonin Metabolites | Murine Microdialysate | - | < 20% (Inter-day) | 87–117% | researchgate.net |

| Tryptophan Metabolites | Serum | 79–104% (Between-run) | < 16% (Between-run) | - | acs.org |

| Dopamine | Urine | - | < 7.57% (Inter-day) | 95.6–106.1% | mdpi.com |

This table presents a selection of reported values and is not exhaustive.

Stability experiments are crucial to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the completion of analysis. nih.gov Stability is evaluated under various conditions that mimic sample handling and storage:

Bench-top stability: Samples are kept at room temperature for a specified period to simulate sample processing time. colab.ws

Autosampler stability: Processed samples are stored in the autosampler at a controlled temperature (e.g., 4-10 °C) to determine if they are stable for the duration of an analytical run. colab.ws

Freeze-thaw stability: Aliquots are subjected to multiple freeze-thaw cycles (e.g., from -24°C or -80°C to room temperature) before analysis. semanticscholar.org

Long-term stability: Samples are stored at a specified temperature (e.g., -80°C) for an extended period. researchgate.net

For example, one study assessed the stability of serotonin, dopamine, and 5-HIAA in urine at room temperature (18°C), 4°C, and -24°C over four days. semanticscholar.org Another study confirmed the stability of serotonin in various matrices after 8 hours on the bench top and 46 hours in an autosampler at 10°C. colab.ws The results from these tests must show that the analyte concentrations remain within an acceptable deviation (e.g., ±15%) from the initial values. nih.gov

Challenges and Best Practices in Bioanalytical Method Development for Endogenous Glucuronide Metabolites

The quantification of endogenous glucuronide metabolites, such as serotonin glucuronide, presents a significant undertaking in the field of bioanalysis. The inherent physicochemical properties of these compounds, coupled with the complexity of biological matrices, necessitate the development of highly specialized and robust analytical methods. The use of a stable isotope-labeled internal standard, specifically Serotonin glucuronide-d4, has emerged as a critical tool in overcoming these challenges and ensuring the accuracy and reliability of quantitative data.

A primary challenge in the bioanalysis of glucuronide metabolites is their inherent instability. plos.orgnih.gov Particularly, acyl glucuronides are known to be labile and can undergo hydrolysis, reverting to the parent drug, or intramolecular migration. helsinki.filenus.ie While serotonin forms an ether glucuronide, which is generally more stable than acyl glucuronides, careful handling and optimized analytical conditions are still crucial to prevent potential degradation during sample collection, processing, and analysis. lenus.ienih.gov The breakdown of the glucuronide metabolite can lead to an underestimation of its concentration and an overestimation of the parent compound, thereby compromising the integrity of the study results.

In-source fragmentation within the mass spectrometer is another significant hurdle. plos.orgnih.gov Glucuronide conjugates can lose the glucuronic acid moiety (a neutral loss of 176 Da) in the ion source, generating an ion with the same mass-to-charge ratio (m/z) as the parent analyte. plos.org This can create a false positive signal for the parent compound and interfere with its accurate quantification. Chromatographic separation of the parent compound and its glucuronide metabolite is therefore essential to mitigate this interference.

Furthermore, the highly hydrophilic nature of glucuronides can make their extraction from biological matrices and their retention on traditional reversed-phase liquid chromatography (LC) columns challenging. nih.gov Matrix effects, where co-eluting endogenous components of the biological sample suppress or enhance the ionization of the analyte, can also significantly impact the accuracy and precision of the quantification. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of best practices to address these challenges. bioanalysis-zone.com An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variability in sample preparation and instrument response. researchgate.netbioanalysis-zone.com this compound, being structurally identical to the endogenous analyte apart from the isotopic labeling, provides the most effective means of correction for these potential sources of error.

Direct measurement of the intact glucuronide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical approach. nih.govresearchgate.net This avoids the inaccuracies associated with indirect methods that rely on enzymatic or chemical hydrolysis of the glucuronide back to the parent compound. nih.gov Hydrolysis can be incomplete and may not be reproducible, leading to unreliable results. nih.gov

Best practices for developing a robust bioanalytical method for serotonin glucuronide utilizing this compound include:

Sample Stabilization: Immediate cooling or freezing of biological samples and the use of appropriate preservatives can minimize enzymatic degradation. lenus.ie

Optimized Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be optimized to efficiently extract the polar glucuronide metabolite while minimizing matrix components. lenus.ie The internal standard, this compound, should be added at the earliest stage of sample preparation to account for any analyte loss during the extraction process. researchgate.net

Chromatographic Separation: The LC method must achieve baseline separation of serotonin, serotonin glucuronide, and other potential metabolites to avoid isobaric interferences and in-source fragmentation issues. plos.org The use of modern UPLC or UHPLC systems can provide the necessary resolution. plos.org

Mass Spectrometry Detection: A highly selective and sensitive triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is essential for accurate quantification. nih.gov Specific precursor-to-product ion transitions for both serotonin glucuronide and this compound should be optimized.

Thorough Method Validation: The method must be rigorously validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects. lenus.ie

The application of these best practices, centered around the use of this compound, enables the development of reliable and accurate bioanalytical methods for the quantification of endogenous serotonin glucuronide, facilitating a better understanding of its physiological and pathological roles.

Interactive Data Tables

The following tables present typical parameters and findings from bioanalytical methods developed for the quantification of serotonin and its metabolites, highlighting the performance that can be achieved with the use of appropriate internal standards and methodologies.

Table 1: LC-MS/MS Method Parameters for Serotonin Glucuronide Analysis

| Parameter | Value | Reference |

| Internal Standard | Serotonin-d4 glucuronide | scbt.comlgcstandards.comsigmaaldrich.com |

| Chromatography | UPLC with a C18 or HILIC column | plos.orglenus.ie |

| Mobile Phase A | 0.1% Formic Acid in Water | lenus.ie |

| Mobile Phase B | Acetonitrile | lenus.ie |

| Detection | Triple Quadrupole MS/MS (MRM mode) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | lenus.ie |

Table 2: Representative Method Validation Data for Serotonin Metabolite Quantification

| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| Serotonin | 0.5 - 500 | 95 - 105 | < 10 | lenus.ie |

| Serotonin Glucuronide | 1.0 - 1000 | 92 - 108 | < 12 | nih.gov |

| 5-HIAA | 1.0 - 2000 | 94 - 103 | < 8 | lenus.ie |

Table 3: Endogenous Concentrations of Serotonin Glucuronide in Biological Matrices

| Matrix | Concentration Range (nM) | Study Population | Reference |

| Rat Brain Microdialysate | 1.0 - 1.7 | Sprague-Dawley Rats | nih.gov |

| Human Brain Microdialysate | Detected, low concentrations | Patients with acute brain injuries | plos.org |

| Human Cerebrospinal Fluid (CSF) | Not detected | Patients with obstructive hydrocephalus | plos.org |

Investigation of Serotonin Glucuronide D4 in Metabolic Fate and Biological Pathway Elucidation Preclinical Research Focus

Utilization of Serotonin (B10506) Glucuronide-d4 for Tracing Serotonin Metabolism in Preclinical Animal Models

Serotonin glucuronide-d4 serves as a critical tracer for investigating the metabolic pathways of serotonin in preclinical animal models. By introducing a stable isotope-labeled version of the metabolite, researchers can distinguish it from endogenous serotonin and its other metabolites, allowing for precise tracking of its formation, distribution, and excretion. This approach is instrumental in understanding the pharmacokinetics and metabolic disposition of serotonin.

In preclinical studies, the administration of a parent compound, followed by the analysis of its deuterated metabolites like this compound, enables the elucidation of metabolic pathways. For instance, studies in rats have utilized such methods to track the distribution of drug metabolites in various tissues, including the brain, liver, and kidneys. nih.gov This technique provides valuable data on how serotonin is processed and cleared from the body under various physiological and pathological conditions. The use of deuterated standards is also crucial for the accurate quantification of metabolites in complex biological matrices. frontiersin.org

Animal models, such as rats and mice, are frequently employed to study serotonin metabolism. nih.govnih.gov These models allow for controlled experiments that would not be feasible in humans. The data gathered from these preclinical studies are essential for building a foundational understanding of serotonin's role in the body and how its metabolism is regulated.

Quantitative Analysis of Serotonin Glucuronide in Various Experimental Biological Matrices

The accurate measurement of serotonin glucuronide in experimental biological samples is fundamental to understanding its role in serotonin metabolism. Various analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method due to its high sensitivity and specificity. nih.gov This technique allows for the precise quantification of serotonin glucuronide in diverse matrices such as animal tissues, cell cultures, and biofluids. nih.govnih.govnih.govfrontiersin.orgresearchgate.netphysiology.orgnih.gov

In preclinical research, quantitative analysis has been performed on a range of biological samples. For example, studies have measured serotonin glucuronide levels in rat brain microdialysates, providing insights into its concentration in the central nervous system. nih.gov Research has also involved the analysis of serotonin glucuronide in liver microsomes from different species to understand species-specific differences in metabolism. nih.gov Furthermore, cell culture systems, such as the MIN6-K8 mouse β-cell line, have been used to investigate the impact of external factors on serotonin glucuronidation. nih.gov

The development of robust analytical methods is crucial for obtaining reliable data. These methods often involve the use of internal standards, such as serotonin-d4 β-D-glucuronide, to ensure accuracy and precision in quantification. The ability to measure this metabolite across different experimental systems provides a comprehensive picture of serotonin's metabolic fate.

Studies on the Tissue-Specific Distribution and Elimination Profiles of Serotonin Glucuronide in Preclinical Systems

Understanding the tissue-specific distribution and elimination of serotonin glucuronide is key to comprehending its physiological role. Preclinical studies in animal models have provided significant insights into where this metabolite accumulates and how it is cleared from the body. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net

Research has shown that the distribution of serotonin and its metabolites can vary significantly between different tissues and species. nih.gov For instance, studies in rats have investigated the distribution of drug metabolites in major organs such as the heart, liver, spleen, lung, kidney, and brain. nih.gov The glucuronidation of serotonin has been characterized in the liver, intestine, and kidney of rats and mice, revealing tissue-specific kinetic profiles. nih.gov

The elimination of serotonin glucuronide is also a critical aspect of its metabolic profile. As a more water-soluble compound than its parent molecule, serotonin, it is more readily excreted from the body, primarily through urine and bile. oup.com The rate and route of elimination can be influenced by various factors, including the activity of drug transporters. The predominance of desvenlafaxine-O-glucuronide in the plasma of preclinical species was found to play a major role in its limited tissue distribution. walshmedicalmedia.com

| Tissue | Species | Key Findings |

| Liver | Rat, Mouse | Exhibits high glucuronidation activity. nih.gov |

| Intestine | Rat, Mouse | Significant site of serotonin glucuronidation. nih.gov |

| Kidney | Rat, Mouse | Involved in both glucuronidation and elimination. nih.gov |

| Brain | Rat | Serotonin glucuronide has been detected in brain microdialysates. nih.gov |

Contribution of Serotonin Glucuronidation to Overall Serotonin Homeostasis in Experimental Biological Systems

Glucuronidation is a significant pathway in the metabolism of serotonin, playing a crucial role in maintaining its homeostasis in experimental biological systems. frontiersin.orgresearchgate.netphysiology.orgmdpi.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts serotonin into a more water-soluble and readily excretable form, thereby regulating its levels in various tissues. frontiersin.org

In preclinical models, the importance of glucuronidation in serotonin homeostasis has been demonstrated in various contexts. For example, in pancreatic β-cells, the glucuronidation of serotonin has been shown to be a key mechanism for its disposal. physiology.org Studies using mouse β-cell lines have revealed that exposure to certain environmental factors can increase the expression of UGT enzymes, leading to enhanced serotonin glucuronidation and altered cellular function. nih.gov

The balance between serotonin synthesis, release, reuptake, and metabolism is tightly controlled. Glucuronidation represents a major clearance mechanism that prevents the excessive accumulation of serotonin, which could otherwise lead to adverse physiological effects. The activity of UGT enzymes, therefore, is a critical determinant of local and systemic serotonin concentrations.

Impact of Genetic and Environmental Factors on Glucuronidation Efficacy in Model Organisms

The efficiency of serotonin glucuronidation can be significantly influenced by both genetic and environmental factors in model organisms. nih.gov Genetic polymorphisms in the genes encoding UGT enzymes can lead to variations in enzyme activity, affecting the rate at which serotonin is metabolized. researchgate.netnih.gov

Preclinical studies have highlighted the role of specific UGT isoforms in serotonin glucuronidation. For example, UGT1A6 is a key enzyme involved in this process. nih.gov Variations in the expression and function of this enzyme, due to genetic differences, can result in inter-individual variability in serotonin metabolism.

Environmental factors can also modulate glucuronidation efficacy. Exposure to certain chemicals or drugs can induce or inhibit UGT enzyme activity, thereby altering serotonin homeostasis. For instance, studies in mouse islet and human islet cells have shown that exposure to inorganic arsenic can increase the expression of UGT1A6, leading to a higher rate of serotonin glucuronidation. nih.gov This demonstrates how environmental exposures can directly impact metabolic pathways and potentially contribute to pathological conditions. The interplay between genetic predisposition and environmental influences is a key area of research for understanding the variability in drug and xenobiotic metabolism. nih.gov

Computational and Theoretical Approaches to Serotonin Glucuronidation and Metabolite Interactions

Molecular Docking and Dynamics Simulations of UGT-Serotonin Substrate Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as serotonin (B10506), and a protein receptor, like a UGT enzyme. nih.govuit.noabap.co.in While extensive docking studies exist for serotonin's interaction with its primary targets like receptors and transporters, detailed simulations of its binding to UGT enzymes are less common. nih.govdiva-portal.org However, the principles can be applied based on homology models of UGTs and data from similar phenolic substrates.

Experimental evidence has firmly established that UGT1A6 is the primary isoform responsible for serotonin glucuronidation. nih.govresearchgate.netnih.gov Docking simulations for UGT1A6 typically involve generating a three-dimensional model of the enzyme and then computationally placing the serotonin molecule within its active site. These simulations predict the most likely binding pose and calculate a binding affinity score. The results of such studies help rationalize the high specificity of UGT1A6 for serotonin.

Molecular dynamics simulations build upon these static docking poses by simulating the movements of atoms in the enzyme-substrate complex over time. researchgate.netphcogj.com This provides a dynamic view of the binding process, revealing how the enzyme's active site accommodates the serotonin molecule and maintains a stable conformation for the glucuronidation reaction to occur. Key amino acid residues within the UGT1A6 active site are crucial for stabilizing serotonin through hydrogen bonds and other non-covalent interactions, positioning its 5-hydroxyl group for nucleophilic attack on the UDP-glucuronic acid (UDPGA) co-substrate.

| Parameter | Description | Example Finding/Significance |

|---|---|---|

| Binding Energy | The calculated free energy of binding between serotonin and the UGT1A6 active site. | A low (highly negative) binding energy indicates a stable and favorable interaction. |

| Key Amino Acid Residues | Specific residues in the UGT1A6 active site that form critical interactions (e.g., hydrogen bonds, pi-stacking) with serotonin. | Residues like histidine, aspartate, and tryptophan are often implicated in stabilizing phenolic substrates. |

| Binding Pose | The predicted orientation and conformation of serotonin within the enzyme's active site. | The optimal pose places the 5-hydroxyl group of serotonin in close proximity to the UDPGA co-substrate for catalysis. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated complex over time, indicating stability. | A low and stable RMSD value during an MD simulation suggests the binding pose is stable. |

In Silico Prediction of Glucuronidation Sites and Enzyme Substrate Specificity

In silico models are instrumental in predicting the site of metabolism (SOM) for xenobiotics and endogenous compounds, including the specific functional group that will undergo glucuronidation. oup.com For serotonin, the primary sites available for glucuronidation are the 5-hydroxyl group and the primary amine on the ethylamine (B1201723) side chain. Experimental studies have confirmed that glucuronidation occurs exclusively at the 5-hydroxyl group, forming serotonin-5-O-glucuronide. nih.govnih.gov

Computational models aim to predict this outcome by analyzing various molecular descriptors. oup.com These models are often built using machine learning algorithms, such as support vector machines (SVM) or naïve Bayes classifiers, trained on large datasets of known UGT substrates and their metabolic sites. The models learn to recognize patterns based on descriptors that characterize the atomic reactivity and local chemical environment of potential metabolic sites. For serotonin, these models would identify the phenolic hydroxyl group as the most likely site for glucuronidation due to its higher nucleophilicity compared to the amino group.

Predicting enzyme substrate specificity involves determining which UGT isoform is responsible for the reaction. While serotonin is a highly selective substrate for UGT1A6, other endogenous analogs show different patterns. nih.govresearchgate.net For instance, N-acetylserotonin is also primarily glucuronidated by UGT1A6, but 6-hydroxymelatonin (B16111) is not a substrate for this enzyme at all. researchgate.net In silico approaches can help rationalize this specificity by creating isoform-specific models that consider the unique size, shape, and electrostatic properties of each UGT active site. criver.com

| Modeling Approach | Methodology | Application to Serotonin |

|---|---|---|

| Site of Metabolism (SOM) Prediction | Uses machine learning models trained on molecular descriptors (e.g., atomic charge, bond strength, local environment) to identify the most reactive functional group. oup.com | Correctly predicts the 5-hydroxyl group as the site of glucuronidation over the primary amine. |

| Substrate Specificity Models | Develops distinct models for different UGT isoforms (e.g., UGT1A6, UGT1A9) based on known substrates for each. | Identifies serotonin as a high-probability substrate for a UGT1A6 model but a low-probability substrate for other UGTs. |

| Pharmacophore Modeling | Creates a 3D arrangement of essential molecular features that a substrate must possess to bind to a specific UGT active site. | A pharmacophore for UGT1A6 would include a hydrogen-bond donor (the hydroxyl group) and an aromatic ring, matching serotonin's structure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucuronidation Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity, such as their potential to be glucuronidated. nih.govmdpi.com For glucuronidation, QSAR models predict the rate or efficiency (e.g., Vmax, Km, or intrinsic clearance) of the reaction based on a set of calculated molecular descriptors. nih.govresearchgate.net

Developing a QSAR model for UGT1A6-mediated glucuronidation would involve:

Data Collection: Assembling a dataset of diverse compounds (including simple phenols, which are characteristic substrates for UGT1A6) with experimentally measured glucuronidation rates by UGT1A6. researchgate.net

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charge), steric (e.g., molecular volume), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the observed glucuronidation activity. unibo.it

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

Such a model could then be used to predict the glucuronidation potential of serotonin and its analogs, providing a rapid screening method without the need for extensive lab work. The descriptors identified as important in the model can also offer insights into the chemical features that make a compound a good substrate for UGT1A6. For phenolic compounds like serotonin, descriptors related to the acidity of the hydroxyl group (pKa) and the electronic properties of the aromatic ring are often significant. researchgate.netunibo.it

| Descriptor Category | Example Descriptors | Relevance to Glucuronidation |

|---|---|---|

| Electronic | Partial charge, Dipole moment, HOMO/LUMO energies | Relates to the nucleophilicity of the reaction site (e.g., the oxygen of the hydroxyl group). |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Shape indices | Reflects how well the substrate fits into the enzyme's active site. |

| Lipophilicity | LogP (octanol-water partition coefficient) | Influences the compound's ability to access the membrane-bound UGT enzyme. |

| Quantum-Chemical | Bond dissociation energy, Electron density | Provides a highly accurate measure of the reactivity of specific atoms and bonds. |

Systems Biology Approaches to Model Serotonin Metabolic Networks and Fluxes

Systems biology uses computational and mathematical models to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.govresearchgate.net Modeling the serotonin metabolic network involves creating a comprehensive map of all the interconnected synthesis, release, reuptake, and catabolic pathways. nih.govnih.govwikipedia.org

The primary metabolic pathway for serotonin involves oxidation by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA). nih.gov Glucuronidation represents a parallel, competing pathway. A systems biology model of serotonin metabolism would be constructed as a set of differential equations describing the change in concentration of each metabolite over time. nih.gov

These models can simulate the metabolic flux—the rate of turnover of molecules—through different branches of the network. For example, a model could predict how the balance between the oxidative (MAO) pathway and the conjugative (UGT) pathway changes under different conditions. Factors that could be modeled include:

The initial concentration of serotonin.

The expression levels and activity of MAO and UGT1A6 enzymes.

The availability of co-substrates like UDPGA.

The presence of inhibitors or inducers of either enzyme. mdpi.com

| Component | Description | Example Parameter |

|---|---|---|

| Metabolites | Chemical species in the network whose concentrations are tracked. | Serotonin, 5-HIAA, Serotonin Glucuronide. |

| Reactions | The biochemical transformations connecting the metabolites. | Serotonin → 5-HIAA (catalyzed by MAO); Serotonin → Serotonin Glucuronide (catalyzed by UGT1A6). |

| Enzymes | The catalysts for the reactions. | MAO, UGT1A6, Aldehyde Dehydrogenase. nih.gov |

| Kinetic Parameters | Constants that define the rate of each reaction. | Vmax (maximum reaction velocity) and Km (Michaelis constant) for each enzyme. nih.gov |

| Compartments | The different biological locations where metabolism occurs. | Cytosol, Mitochondria, Extracellular space. |

Emerging Research Avenues and Future Perspectives for Serotonin Glucuronide D4 Research

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Metabolic Profiling

A significant future direction in understanding serotonin (B10506) metabolism lies in the integration of multiple "omics" technologies. This approach allows for a holistic view of the metabolic network, connecting genetic predispositions, protein expression, and metabolite concentrations.

Metabolomics: This field provides a snapshot of the small molecules, or metabolites, present in a biological sample. In the context of serotonin, metabolomics can simultaneously quantify serotonin, its precursors like tryptophan, and its various metabolites, including serotonin glucuronide and products of the kynurenine (B1673888) pathway. frontiersin.org Global metabolomics profiling techniques are being developed to create comprehensive profiles of glucuronides in various human biospecimens, including plasma, fecal matter, and cerebrospinal fluid. nih.gov This allows researchers to observe how the entire metabolic cascade shifts in response to physiological changes or external stimuli.

Proteomics: The study of proteins, proteomics, can identify and quantify the enzymes responsible for serotonin metabolism. Specifically, it can measure the expression levels of various UDP-glucuronosyltransferase (UGT) isoforms, the enzymes that catalyze glucuronidation. nih.gov By correlating UGT isoform expression with levels of serotonin glucuronide, researchers can pinpoint which enzymes are most active in specific tissues or disease states.

Multi-Omics Integration: The true power comes from combining these datasets. For instance, a multi-omics study could link genetic variations (genomics) in UGT genes to the actual levels of UGT enzyme expression (proteomics) and the resulting concentrations of serotonin and serotonin glucuronide (metabolomics). researchgate.netnih.gov This integrated analysis can provide a complete picture of the factors regulating serotonin glucuronidation and help identify new biomarkers or therapeutic targets. researchgate.net For example, combining transcriptomic and proteomic data has already helped identify the serotonin transporter as a key molecule in certain neurological disorders. researchgate.net

| Omics Technology | Application in Serotonin Glucuronidation Research | Key Insights |

| Metabolomics | Simultaneous quantification of serotonin, its precursors, and multiple metabolites (including glucuronides) in various biological fluids. frontiersin.orgnih.gov | Provides a functional readout of metabolic pathway activity and reveals systemic changes in serotonin disposition. |

| Proteomics | Identification and quantification of UGT enzyme isoforms and other proteins involved in the serotonin pathway. nih.gov | Elucidates the specific enzymatic machinery responsible for serotonin glucuronidation in different tissues and conditions. |

| Multi-Omics | Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data to build comprehensive models of serotonin regulation. researchgate.netnih.gov | Uncovers complex interactions between genes, proteins, and metabolites, offering a systems-level understanding of serotonin metabolism. |

Development of Novel Analytical Platforms for Enhanced Glucuronide Metabolite Analysis

The accurate quantification of glucuronide metabolites is analytically challenging due to their hydrophilicity and potential instability. tandfonline.comresearchgate.net Serotonin glucuronide-d4 is critical as an internal standard in mass spectrometry-based methods to ensure accuracy. Future advancements are focused on overcoming these challenges.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary platform for this work, offering high selectivity and sensitivity. scispace.comnih.gov However, several technical hurdles remain. Glucuronides can be unstable, sometimes converting back to the parent compound during sample storage or analysis. tandfonline.comnih.gov Furthermore, they can undergo fragmentation within the mass spectrometer's ion source, creating interference that complicates the analysis of the parent compound. nih.gov

Novel analytical strategies are being developed to address these issues:

Improved Chromatographic Separation: Advanced ultra-high-performance liquid chromatography (UPLC) methods provide better separation of glucuronide isomers and distinguish them from the parent compound, which is crucial for preventing analytical interference. nih.gov

Chemical Isotope Labeling: New techniques involve derivatizing glucuronides with isotopic labels. This strategy enhances detection sensitivity and allows for more confident and comprehensive profiling of all glucuronidated metabolites in a sample, regardless of the aglycone's structure. nih.govacs.org

Optimized Sample Handling: Research is focused on refining sample collection and preparation protocols to maximize the stability of labile glucuronides. This includes immediate stabilization of samples to prevent breakdown before analysis. nih.gov

These advancements promise more robust and reliable quantification, enabling researchers to trust the data generated in complex biological matrices and further clarify the dynamics of serotonin metabolism. researchgate.net

Exploration of Serotonin Glucuronide's Role in Specific Biological Processes beyond Basic Metabolism (e.g., in vitro cellular responses, animal model investigations)

Historically, glucuronidation has been viewed primarily as a detoxification and elimination pathway. scispace.com However, emerging research suggests that metabolites like serotonin glucuronide may have biological roles of their own.

In Vitro Cellular Responses: Studies using in vitro models, such as human liver microsomes, are essential for characterizing the fundamental kinetics of serotonin glucuronidation. nih.govtandfonline.com These systems have been used to identify specific UGT isoforms, like UGT1A6, as the primary enzymes responsible for this reaction. nih.govresearchgate.net Future research will likely use more complex cell-based assays to investigate whether serotonin glucuronide itself can interact with cellular receptors or signaling pathways, potentially modulating cellular behavior. For example, researchers can study its effects on neuronal or intestinal cells to see if it influences cell signaling or homeostasis. researchgate.net

Animal Model Investigations: Animal models are crucial for understanding the physiological relevance of serotonin glucuronidation in vivo. A key study using microdialysis in rats detected serotonin glucuronide in the brain for the first time, with concentrations up to 2.5 times higher than free serotonin. nih.gov This finding challenges the assumption that glucuronidation is solely for elimination and suggests a potential role for this metabolite within the central nervous system. nih.gov Significant species differences exist in the activity of serotonin-metabolizing UGT enzymes, as shown in the table below based on liver microsome studies. nih.gov This highlights the importance of selecting appropriate animal models for studying human metabolism and underscores a major research gap. researchgate.net

| Species | Relative Serotonin-UGT Activity (Highest to Lowest) |

| Rat | 1 |

| Mouse | 2 |

| Human | 3 |

| Cow | 4 |

| Pig | 5 |

| Horse | 6 |

| Dog | 7 |

| Rabbit | 8 |

| Monkey | 9 |

| Ferret | 10 |

| Cat | No Activity Detected |

| (Data sourced from in vitro liver microsome studies) nih.gov |

Future animal studies, using techniques like this compound for precise quantification, will be vital for exploring how brain levels of this metabolite change in response to drugs or in models of neurological disease.

Advancements in Microphysiological Systems and Organ-on-a-Chip Models for Metabolic Studies

Microphysiological systems (MPS), also known as "organs-on-a-chip," are a revolutionary technology that bridges the gap between simple cell cultures and whole-animal studies. news-medical.net These microfluidic devices contain 3D cultures of human cells that mimic the structure and function of human organs, such as the liver, gut, and brain. nih.govresearchgate.net

For serotonin metabolism research, MPS offers several advantages:

Modeling Organ-Specific Metabolism: A "liver-on-a-chip" can be used to study human-specific serotonin glucuronidation, providing more relevant data than animal models due to known species differences in UGT enzyme activity. nih.gov

Investigating Organ Interactions: Multi-organ chips can link different systems, such as the gut, liver, and brain, to model the "gut-brain axis". nizo.commit.eduutwente.nl This is highly relevant for serotonin, as the majority of it is produced in the gut. nih.gov Such systems can be used to investigate how gut microbiota metabolites influence liver metabolism of serotonin and, subsequently, the levels of serotonin and its glucuronide that reach the brain.

Human-Relevant Disease Modeling: MPS can be created using cells from patients with specific diseases, allowing for the study of how conditions like Parkinson's disease or inflammatory bowel disease might alter serotonin metabolism along the gut-liver-brain axis. mit.edu

These advanced models will provide unprecedented insight into the dynamic, multi-organ regulation of serotonin glucuronidation in a human-relevant context. youtube.com

Unaddressed Questions and Research Gaps in Serotonin Glucuronidation Research Methodologies and Applications

Despite significant progress, several key questions and gaps remain in the field of serotonin glucuronidation. The use of tools like this compound will be instrumental in addressing them.

Biological Activity of Conjugates: The primary unanswered question is whether serotonin glucuronide is merely an inactive waste product or if it possesses biological activity. Its detection in the rat brain at significant concentrations suggests it may have a yet-undiscovered role. nih.govnih.gov Does it interact with neuronal receptors? Can it be deconjugated back to active serotonin in certain tissues?

Regulation of UGT Enzymes: While UGT1A6 is known to be a key enzyme, the precise regulation of its activity toward serotonin in different tissues (e.g., liver, intestine, brain) is not fully understood. nih.govnih.gov Further research is needed to clarify how factors like diet, genetics, and co-administered drugs influence the rate of serotonin glucuronidation.

Role in Disease Pathophysiology: The link between altered serotonin glucuronidation and disease is largely unexplored. Could changes in this pathway contribute to the pathophysiology of neurological disorders, psychiatric conditions, or gastrointestinal diseases? Comprehensive profiling of glucuronide metabolites in patient populations is needed. nih.gov

Methodological Standardization: There is a need for greater standardization in analytical methods for glucuronides. Issues of metabolite instability and the lack of commercially available standards for many glucuronide compounds present ongoing challenges for researchers. tandfonline.comscispace.com

Translational Relevance of Animal Models: The pronounced species differences in UGT activity make it difficult to extrapolate findings from animal models to humans. nih.gov This highlights a critical need for more human-focused research using platforms like organ-on-a-chip systems. nih.gov

Addressing these gaps will be a major focus of future research, promising to deepen our understanding of serotonin's role in health and disease.

Q & A

Basic: What are the validated analytical methods for detecting and quantifying serotonin glucuronide-d4 in biological matrices?

To ensure accuracy, researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for isotopic compensation. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) to isolate glucuronide conjugates while minimizing matrix effects .

- Chromatographic separation : Use of reverse-phase columns (e.g., C18) with gradient elution to resolve this compound from endogenous isomers.

- Mass spectrometry : Multiple reaction monitoring (MRM) transitions specific to the deuterated metabolite to enhance specificity .

Note: Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, urine) to confirm precision (<15% CV) and accuracy (80–120% recovery).

Basic: How does this compound differ from its non-deuterated counterpart in metabolic pathway studies?

Deuterium labeling (d4) introduces isotopic mass differences, enabling:

- Tracing specificity : Differentiation of exogenous vs. endogenous metabolites in pharmacokinetic studies .

- Quantitative precision : Use as an internal standard to correct for ionization efficiency variations in MS.

However, researchers must account for potential isotope effects , such as altered enzyme kinetics or stability, by comparing turnover rates between deuterated and non-deuterated forms in vitro .

Basic: What in vitro models are suitable for studying the enzymatic glucuronidation of serotonin-d4?

- Recombinant UGT isoforms : Express specific UDP-glucuronosyltransferases (e.g., UGT1A6, UGT2B7) to identify isoform-specific activity .

- Hepatocyte cultures : Primary human hepatocytes provide a physiologically relevant system but require validation against microsomal assays for enzyme kinetics.

- Kinetic parameters : Measure and under controlled pH and co-factor conditions (e.g., UDPGA concentration) to minimize assay variability .

Advanced: How can researchers resolve contradictions in reported metabolic clearance rates of this compound across studies?

Contradictions often arise from:

- Inter-laboratory variability in assay conditions (e.g., temperature, incubation time).

- Population-specific UGT polymorphisms affecting glucuronidation efficiency .

Methodological recommendations :

Advanced: What experimental design considerations are critical for longitudinal studies on this compound accumulation in chronic exposure models?

- Dosing regimen : Use pharmacologically relevant doses to avoid saturation of glucuronidation pathways.

- Temporal sampling : Collect serial biospecimens (e.g., cerebrospinal fluid, plasma) to capture circadian or dose-dependent fluctuations .

- Control groups : Include cohorts with deuterium-free analogs and UGT inhibitors (e.g., probenecid) to isolate isotope-specific effects .

Statistical note: Employ mixed-effects models to account for intra-subject variability and missing data .

Advanced: How can isotope dilution mass spectrometry (IDMS) be optimized for this compound in low-abundance samples?

- Enrichment techniques : Immunoaffinity capture with anti-glucuronide antibodies to preconcentrate target analytes .

- Signal-to-noise enhancement : Use high-resolution MS (HRMS) in parallel reaction monitoring (PRM) mode with optimized collision energy .

- Calibration curves : Prepare in matrix-matched solutions to correct for ion suppression and validate linearity across expected physiological ranges (e.g., 0.1–100 ng/mL) .

Advanced: What strategies mitigate confounding factors when correlating this compound levels with neurotransmitter dynamics in vivo?

- Multimodal imaging : Pair LC-MS/MS with PET scans using 5-HT receptor ligands (e.g., [11C]DASB) to assess spatial and temporal relationships .

- Covariate adjustment : Control for variables like age, sex, and concomitant medications (e.g., SSRIs) in regression models .

- Knockout models : Use UGT-deficient rodents to isolate glucuronide-specific effects on serotonin bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.